2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a piperidyl group via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE typically involves a multi-step process. One common method starts with the preparation of the phenoxy intermediate. This intermediate is synthesized by reacting 4-tert-butylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy derivative. The next step involves the introduction of the piperidyl group through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with 1-isopropyl-4-piperidylamine. Finally, the propanamide linkage is formed by reacting the resulting compound with a suitable acylating agent, such as propanoyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to ensure the efficient production of high-quality 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperidyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and piperidyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-TERT-BUTYL-PHENOXY)-N-(4-FLUORO-PHENYL)-ACETAMIDE
- 2-(2-TERT-BUTYL-PHENOXY)-N-(2-FLUORO-PHENYL)-ACETAMIDE
- 2-(2-TERT-BUTYL-PHENOXY)-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the piperidyl moiety contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H34N2O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C21H34N2O2/c1-15(2)23-13-11-18(12-14-23)22-20(24)16(3)25-19-9-7-17(8-10-19)21(4,5)6/h7-10,15-16,18H,11-14H2,1-6H3,(H,22,24) |
InChI Key |
ZORIMMKDQCNDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.